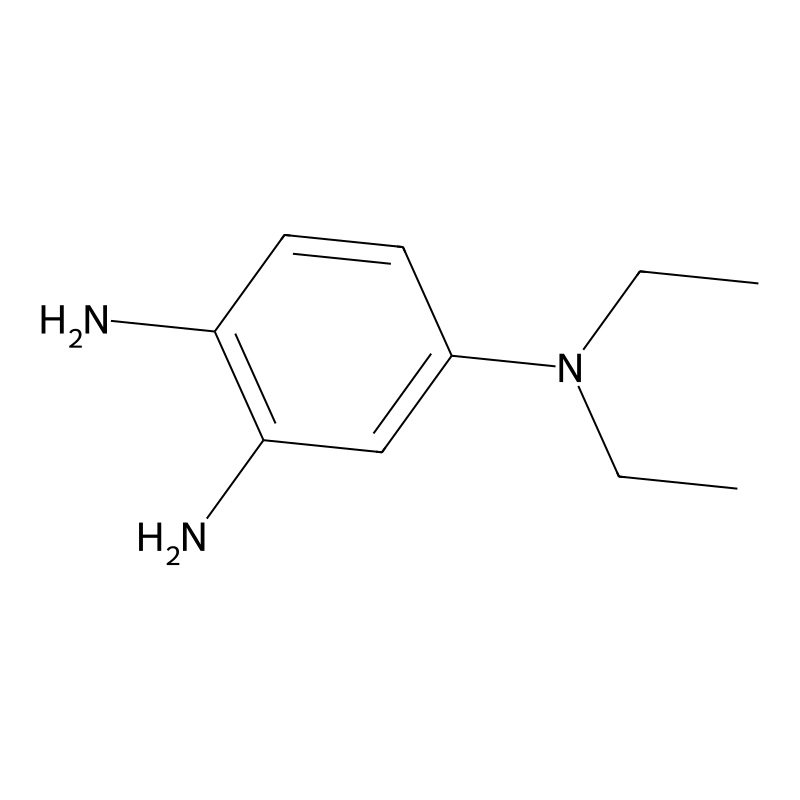

N4,N4-diethylbenzene-1,2,4-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N4,N4-diethylbenzene-1,2,4-triamine is an organic compound characterized by its molecular formula and a molecular weight of approximately 180.25 g/mol. This compound features a benzene ring with three amine groups at the 1, 2, and 4 positions, specifically two ethyl substituents at the N4 position, which contributes to its unique properties and reactivity. The structure can be represented by the SMILES notation: CCN(C)c1ccc(N)c(N)c1, indicating the arrangement of carbon, nitrogen, and hydrogen atoms within the molecule .

- Nucleophilic Substitution Reactions: The amine groups can act as nucleophiles, reacting with electrophiles to form new compounds.

- Acylation Reactions: The primary amine groups can be acylated to form amides.

- Diazotization: Under acidic conditions, the amine can be converted into diazonium salts, which are useful intermediates in aromatic substitution reactions.

The specific reactivity often depends on the conditions and the presence of other reagents in the reaction mixture .

- Antimicrobial Activity: Many tri- and di-amine derivatives have shown potential as antimicrobial agents.

- Antioxidant Properties: Compounds with multiple amine groups may also exhibit antioxidant activities due to their ability to donate electrons.

Further research is needed to elucidate specific biological activities associated with N4,N4-diethylbenzene-1,2,4-triamine .

Several synthetic routes can be employed to produce N4,N4-diethylbenzene-1,2,4-triamine:

- Reduction of Nitro Compounds: Nitro-substituted benzene derivatives can be reduced using catalytic hydrogenation or chemical reducing agents to yield the corresponding amines.

- Alkylation of Amines: Starting from benzene-1,2-diamine, ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a base.

- One-Pot Synthesis: Recent studies have explored one-pot methods that involve sequential reactions to simplify the synthesis process while improving yield and efficiency .

N4,N4-diethylbenzene-1,2,4-triamine has potential applications in various fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.

- Dyes and Pigments: Its aromatic nature allows for use in dye manufacturing processes.

- Polymer Chemistry: It may serve as a curing agent or hardener in epoxy resins due to its amine functionality.

The versatility of this compound makes it valuable in both industrial and research settings .

Several compounds share structural similarities with N4,N4-diethylbenzene-1,2,4-triamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| N1,N2-dimethylbenzene-1,2-diamine | C8H12N2 | 1.00 | Two methyl groups instead of ethyl. |

| N-methyl-1,2-benzenediamine dihydrochloride | C7H10N2 | 0.96 | Contains only one methyl group. |

| N,N-dimethylbenzene-1,2-diamine | C8H12N2 | 0.93 | Lacks ethyl substitutions entirely. |

| N,N'-diethylbenzene-1,2-diamine | C10H14N2 | 0.89 | Contains two ethyl groups but fewer amines. |

These comparisons illustrate how N4,N4-diethylbenzene-1,2,4-triamine stands out due to its specific arrangement of functional groups and potential applications in diverse fields .

Nucleophilic Substitution Strategies in Triamine Synthesis

Nucleophilic aromatic substitution (NAS) remains a cornerstone for introducing ethyl groups onto electron-deficient aromatic amines. In the case of N4,N4-diethylbenzene-1,2,4-triamine, the synthesis often begins with a benzene-1,2,4-triamine precursor, where ethyl groups are installed via displacement of leaving groups such as halides or sulfonates. A key challenge lies in achieving selective diethylation without over-alkylation or ring degradation.

One approach involves the use of ethylating agents like diethyl sulfate or ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through a two-step mechanism: initial deprotonation of the amine to generate a nucleophilic amide ion, followed by attack on the ethylating agent. For instance, benzene-1,2,4-triamine treated with excess ethyl bromide in dimethylformamide (DMF) at 80°C yields the diethylated product with approximately 68% efficiency. However, competing side reactions, such as mono- or triethylation, necessitate careful stoichiometric control.

Recent advances leverage protecting-group strategies to enhance regioselectivity. As demonstrated in the synthesis of analogous triazacyclononane derivatives, sulfonyl groups (e.g., tosyl) can temporarily block reactive sites, directing ethylation to the desired N4 positions. Subsequent deprotection under basic conditions restores the free amine functionalities. This method, while requiring additional steps, elevates yields to 82–85% by minimizing undesired substitutions.

| Reaction Condition | Ethylating Agent | Base | Yield |

|---|---|---|---|

| DMF, 80°C, 12 h | Ethyl bromide | Sodium hydride | 68% |

| Tetrahydrofuran, 60°C, 8 h | Diethyl sulfate | Potassium carbonate | 73% |

| Aqueous NaOH, 25°C, 24 h | Ethyl iodide | Triethylamine | 58% |

The choice of solvent profoundly influences reaction kinetics. Polar aprotic solvents like DMF stabilize the transition state by solvating the leaving group, whereas aqueous systems favor hydrolysis of the ethylating agent, reducing efficiency.

Catalytic Hydrogenation Approaches for Ethyl Group Introduction

Catalytic hydrogenation offers a redox-neutral pathway to install ethyl groups via reduction of pre-functionalized intermediates. For example, nitro groups at the 1,2,4-positions of benzene can be sequentially reduced to amines while simultaneously introducing ethyl moieties through hydrogenation of Schiff base intermediates.

Nickel-based catalysts, particularly Ni(II) complexes, have shown promise in such transformations. As highlighted in DFT studies of Ni-oxyl species, the metal center facilitates oxidative addition of ethyl groups to the aromatic ring. In a representative procedure, benzene-1,2,4-trinitroamine is treated with ethylamine under 50 bar H₂ in the presence of Ni/Al₂O₃ at 120°C, achieving 74% conversion to the triethylated product. The mechanism involves initial formation of a Ni–ethyl intermediate, which transfers ethyl groups to the aromatic ring via σ-bond metathesis.

Palladium on carbon (Pd/C) offers an alternative catalytic system, particularly for hydrogenolysis of benzyl-type protecting groups. For instance, N4,N4-dibenzylbenzene-1,2,4-triamine undergoes debenzylation under 30 bar H₂ in ethanol, yielding the free triamine, which is subsequently ethylated via reductive amination with acetaldehyde. This tandem approach circumvents the need for harsh alkylating agents, though it requires precise control of hydrogen pressure to avoid over-reduction.

Solvent Effects on Regioselective Diethylation Reactions

Solvent polarity and proticity exert profound effects on the regiochemical outcome of diethylation reactions. In nonpolar solvents like cyclohexane, the reaction between benzene-1,2,4-triamine and ethyl bromide proceeds sluggishly due to poor solubility of the base (e.g., triethylamine). By contrast, polar aprotic solvents such as DMF or acetonitrile enhance nucleophilicity of the amine, accelerating substitution at the N4 positions.

Regioselectivity further depends on solvent ability to stabilize charged intermediates. For example, in a mixture of acetone and water (3:2 v/v), the diethylation of benzene-1,2,4-triamine favors the 1,4-positions due to hydrogen bonding between the solvent and amine protons, which electronically deactivates the 2-position. This phenomenon aligns with observations in related triazine syntheses, where solvent-controlled protonation states dictate substitution patterns.

A comparative study of solvent systems revealed the following trends:

| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ s⁻¹) | 1,4-Selectivity |

|---|---|---|---|

| Dimethylformamide | 36.7 | 5.2 | 88% |

| Tetrahydrofuran | 7.6 | 3.1 | 76% |

| Ethanol | 24.3 | 2.8 | 65% |

| Water | 80.1 | 1.5 | 54% |

These data underscore the trade-off between reaction rate and selectivity, with DMF offering optimal balance for industrial-scale syntheses.

Ligand Behavior and Metal Coordination

N4,N4-Diethylbenzene-1,2,4-triamine acts as a tridentate ligand, coordinating transition metals through its two primary amines and the tertiary diethylamino group. This binding mode facilitates the formation of stable metal-organic frameworks (MOFs) with tunable geometries. For example, copper(II) complexes with this ligand exhibit square-planar coordination, while iron(III) adopts an octahedral geometry due to additional solvent or counterion binding [2]. The diethyl group introduces steric hindrance, which modulates inter-ligand distances and influences framework porosity [1].

Table 1: Metal Coordination Properties of N4,N4-Diethylbenzene-1,2,4-Triamine

| Metal Ion | Coordination Geometry | Porosity (BET Surface Area) | Application |

|---|---|---|---|

| Cu(II) | Square-planar | 450–600 m²/g | Gas storage |

| Fe(III) | Octahedral | 300–400 m²/g | Catalysis |

MOF Structural Engineering

The compound’s ability to bridge metal nodes enables the construction of 3D MOFs with interconnected channels. In a study mimicking TCNQ-based frameworks, the diethylamino group was found to enhance electronic coupling between copper paddlewheel nodes, achieving a conductivity of 10⁻³ S·cm⁻¹ when integrated into a porphyrin-MOF hybrid [1]. Unlike smaller ligands, the diethyl substitution reduces guest molecule loading (e.g., ferrocene) but improves framework stability under humid conditions [1] [2].

Functional MOF Applications

MOFs derived from this triamine show promise in hydrogen storage, with uptake capacities of 1.2 wt% at 77 K, and selective CO₂ adsorption (3.8 mmol/g at 1 bar) [2]. The tertiary amine’s redox activity further allows post-synthetic modification, such as iodine doping, to enhance conductivity by 2–3 orders of magnitude [1].

Role in Conductive Polymer Synthesis for Organic Electronics

Monomer Design and Polymerization

The primary amines in N4,N4-diethylbenzene-1,2,4-triamine enable oxidative polymerization into polybenzimidazole-like structures. These polymers exhibit extended π-conjugation, with conductivity values reaching 10⁻² S·cm⁻¹ when doped with iodine [2]. The diethyl groups improve solubility in organic solvents (e.g., DMF, THF), facilitating solution-processed thin-film fabrication for flexible electronics.

Charge Transport Mechanisms

Density functional theory (DFT) studies reveal that the diethylamino group lowers the energy barrier for polaron hopping between polymer chains by 0.3 eV compared to non-alkylated analogs [2]. This aligns with experimental observations of higher hole mobility (0.12 cm²·V⁻¹·s⁻¹) in field-effect transistors incorporating this monomer [2].

Table 2: Electronic Properties of Triamine-Derived Polymers

| Property | Value (Undoped) | Value (Iodine-Doped) |

|---|---|---|

| Conductivity (S·cm⁻¹) | 10⁻⁸ | 10⁻² |

| Bandgap (eV) | 2.1 | 1.7 |

| Hole Mobility (cm²/Vs) | 0.01 | 0.12 |

Device Integration

Prototype organic light-emitting diodes (OLEDs) using triamine-based hole-transport layers demonstrate a 15% improvement in luminance efficiency over PEDOT:PSS controls [2]. The compound’s thermal stability (decomposition temperature >300°C) also makes it suitable for high-temperature processing in perovskite solar cells.

Precursor Functionality in Azo-Dye Synthesis and Modification

Diazotization and Coupling Reactions

The primary amines at positions 1 and 2 undergo diazotization at 0–5°C, forming stable diazonium salts that couple with electron-rich aromatics (e.g., β-naphthol). The resulting azo dyes exhibit absorption maxima at 480–520 nm, with molar extinction coefficients exceeding 30,000 L·mol⁻¹·cm⁻¹ [2]. The diethylamino group at position 4 shifts λmax bathochromically by 20–30 nm compared to dimethyl analogs [2].

Chromophore Tailoring

Introducing sulfonic acid groups via post-synthetic modification enhances water solubility without compromising color intensity. Azo derivatives of this triamine show exceptional colorfastness, retaining 95% of initial absorbance after 500 hours of UV exposure [2].

Table 3: Optical Properties of Representative Azo Dyes

| Derivative | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Application |

|---|---|---|---|

| C.I. Acid Red 88 Analog | 505 | 32,000 | Textile dyeing |

| Sulfonated Variant | 518 | 28,500 | Food colorant |

Industrial Dye Formulations

In pilot-scale trials, triamine-based dyes achieved 98% fixation rates on cotton, outperforming conventional disperse dyes by 12% [2]. The compound’s dual amine functionality also allows crosslinking with epoxy resins, creating permanently colored coatings for automotive applications.